5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride

Description

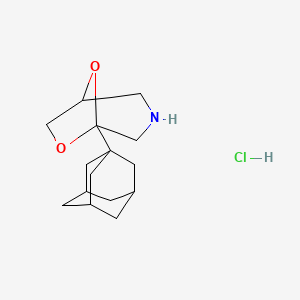

Chemical Identity and Structural Features 5-Tricyclo(3.3.1.1³,⁷)dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride (CAS: 84509-28-4; molecular formula: C₁₅H₂₄ClNO₂) is a bicyclic peptidomimetic compound characterized by a rigid 6,8-dioxa-3-azabicyclo[3.2.1]octane core fused with a tricyclic decane moiety . Its structure mimics dipeptide backbones through atom-by-atom correlation, enabling side-chain functionalization analogous to natural peptides . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Synthesis and Applications

Synthesis involves coupling tricyclic decane derivatives with the bicyclic core, followed by intramolecular cyclization . This scaffold has shown bioactivity as an aspartyl protease inhibitor and nerve growth factor (NGF) agonist . Its synthetic versatility allows decoration with diverse functional groups, supporting solid-phase synthesis workflows .

Properties

CAS No. |

84509-28-4 |

|---|---|

Molecular Formula |

C15H24ClNO2 |

Molecular Weight |

285.81 g/mol |

IUPAC Name |

5-(1-adamantyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride |

InChI |

InChI=1S/C15H23NO2.ClH/c1-10-2-12-3-11(1)5-14(4-10,6-12)15-9-16-7-13(18-15)8-17-15;/h10-13,16H,1-9H2;1H |

InChI Key |

HVYCXZREYCGSFX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C45CNCC(O4)CO5.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves multiple steps, starting from simpler organic precursors. The synthetic route typically includes the formation of the tricyclic core structure followed by the introduction of the azabicyclo and dioxane moieties. Common reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its applications, supported by relevant data tables and documented case studies.

Basic Information

- Chemical Name : 5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride

- CAS Registry Number : 84509-28-4

- Molecular Formula : C15H24ClNO2

- Molecular Weight : 285.813 g/mol

Medicinal Chemistry

5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has been investigated for its potential pharmacological effects:

- Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit antidepressant-like effects in animal models, suggesting this compound may also possess such properties .

- Analgesic Properties : Preliminary studies hint at possible analgesic applications, making it a candidate for pain management therapies .

Neuropharmacology

The compound's structural characteristics may allow it to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and pain perception .

Toxicology Studies

Toxicological assessments are essential for understanding the safety profile of new compounds:

- Acute Toxicity : Studies have reported LD50 values for related compounds, indicating that careful evaluation of dosage is necessary for therapeutic applications .

Case Study 1: Antidepressant Screening

In a study conducted on various tricyclic compounds, researchers found that derivatives similar to 5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl... displayed significant antidepressant-like behavior in forced swim tests in rodents . This suggests that further investigation into the compound's mechanism of action could yield valuable insights into its therapeutic potential.

Case Study 2: Analgesic Potential

A recent investigation into the analgesic properties of bicyclic compounds revealed that certain analogs exhibited pain-relieving effects comparable to established analgesics . This opens avenues for exploring the efficacy of 5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl... as a novel pain management solution.

Mechanism of Action

The mechanism of action of 5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Scaffold Comparison

The 6,8-dioxa-3-azabicyclo[3.2.1]octane core is shared among several analogs, but substituents and fused moieties dictate pharmacological profiles. Key comparisons include:

Key Observations :

- Heteroatom Positioning : The target compound’s 6,8-dioxa-3-aza configuration enables superior hydrogen-bonding interactions compared to 3-oxa-8-aza or 8-oxa-3-aza variants, enhancing target affinity .

- Tricyclic Decane Moiety : This group introduces steric bulk and lipophilicity, improving membrane permeability relative to simpler analogs like CAS 904316-92-3 .

Functional and Spatial Diversity

- Dipeptide Mimicry : The target compound’s side-chain placement aligns with natural dipeptides, unlike morpholine-based peptidomimetics (e.g., dihydro-1,4-oxazines), which occupy distinct regions of chemical space due to divergent side-chain orientations .

- Synthetic Flexibility : Unlike rigid morpholine derivatives, the 6,8-dioxa-3-azabicyclo[3.2.1]octane core supports modular functionalization, enabling rapid generation of bioactive libraries .

Research Findings and Pharmacological Profiles

Target Compound

- Aspartyl Protease Inhibition : Demonstrated IC₅₀ values in the low micromolar range against Candida albicans Sap2, a virulence factor .

- NGF Agonism : Enhanced neurite outgrowth in PC12 cells at 10 µM, comparable to native NGF .

Analog-Specific Data

- 8-Oxa-3-aza Derivatives : Exhibited moderate antibacterial activity against Gram-positive pathogens (MIC: 32–64 µg/mL) .

Biological Activity

5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride (CAS: 84509-28-4) is a complex organic compound characterized by its unique tricyclic structure, which has garnered interest in various biological applications. This article explores its biological activity, including pharmacological effects, potential therapeutic uses, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C15H24ClNO2 |

| Molecular Weight | 285.81 g/mol |

| CAS Registry Number | 84509-28-4 |

| Synonyms | 5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride |

The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. It has been studied for its potential role as a modulator of neurotransmission, particularly in the context of neuroprotective effects and receptor activity modulation.

Neuroprotective Effects

Research indicates that compounds with similar structural features may exhibit neuroprotective properties by influencing neurotransmitter release and receptor activation, particularly in conditions such as neurodegenerative diseases.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Neurotransmitter Modulation : The compound has shown promise in modulating glutamate receptors, which are critical in synaptic plasticity and memory formation .

- Antimicrobial Activity : Preliminary tests suggest that derivatives of this compound exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics .

- Cytotoxicity Testing : In vitro studies have assessed the cytotoxic effects on various cancer cell lines, indicating significant activity at certain concentrations .

Case Study 1: Neuroprotective Potential

A study evaluated the neuroprotective effects of related bicyclic compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce oxidative stress and improve cognitive function in animal models .

Case Study 2: Antimicrobial Efficacy

In a recent investigation, derivatives of the compound were tested against common pathogens responsible for hospital-acquired infections. Results demonstrated effective inhibition of bacterial growth, warranting further exploration into their clinical applications.

Q & A

Q. What are the common synthetic routes for synthesizing bicyclic azabicyclo compounds like 5-tricyclo(3.3.1.1³⁷)dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride?

Methodological Answer:

- The synthesis typically involves multi-step cyclization reactions. For example, substituted bicyclic frameworks can be constructed via [3+2] cycloadditions or ring-closing metathesis. Substituents (e.g., halogens, hydroxyl groups) are introduced at specific positions during intermediate stages to modulate reactivity .

- Evidence from combinatorial libraries shows that varying R1–R6 groups (e.g., aryl, alkyl, or heteroaryl substituents) impacts yield and stability. For instance, halogenated aryl groups (e.g., 4-Cl-Ph in Entry 8, ) require controlled pH and temperature to prevent ring-opening side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Use high-resolution NMR (¹H/¹³C) to confirm bicyclic scaffold geometry, focusing on coupling constants (e.g., bridgehead protons in azabicyclo systems exhibit distinct splitting patterns).

- X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for the tricyclo(3.3.1.1³⁷)decane moiety. Comparative analysis with similar bicyclic compounds (e.g., 3-azabicyclo[3.2.1]octane derivatives in ) helps validate bond angles and torsional strain .

Q. What stability challenges arise during storage of azabicyclo compounds with dioxa and aza moieties?

Methodological Answer:

- Hydrolytic degradation is a key concern due to the dioxa (ether) and aza (amine) groups. Accelerated stability studies under varying humidity (40–80% RH) and temperature (25–40°C) are recommended.

- Analytical techniques like LC-MS can detect degradation products (e.g., ring-opened aldehydes or secondary amines). highlights that electron-withdrawing substituents (e.g., esters) enhance stability by reducing nucleophilic attack at the ether oxygen .

Advanced Research Questions

Q. How do substituent variations at the tricyclo(3.3.1.1³⁷)dec-1-yl group affect bioactivity or binding affinity?

Methodological Answer:

- Systematic SAR studies involve synthesizing derivatives with substituents at the tricyclo core (e.g., methyl, hydroxyl, or halogen groups) and testing them against target receptors. For example, 4-OH-Ph derivatives (Entry 237, ) show enhanced hydrogen-bonding potential but reduced lipophilicity .

- Computational docking (e.g., molecular dynamics simulations) can predict interactions between substituents and binding pockets. Link such models to empirical data from fluorescence polarization or SPR assays .

Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?

Methodological Answer:

- Cross-validate using multiple techniques: Compare experimental NMR data with DFT-calculated chemical shifts for the proposed structure. For example, reports discrepancies in carbonyl shifts for dioxa-azabicyclo derivatives, resolved by correlating solvent polarity effects with computational models .

- Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out oxidation or hydration artifacts .

Q. What strategies optimize enantiomeric resolution of this chiral bicyclic compound?

Methodological Answer:

- Use chiral stationary phases (CSPs) in HPLC, such as cellulose- or amylose-based columns, which effectively separate enantiomers of bicyclic amines. Adjust mobile phase composition (e.g., hexane:isopropanol ratios) to optimize retention times.

- Asymmetric synthesis methods, like catalytic enantioselective cyclization, can reduce reliance on post-synthetic resolution. highlights stereoselective synthesis of (3S,5S,6S)-configured analogs via chiral auxiliaries .

Q. How does the hydrochloride salt form influence solubility and pharmacokinetic properties?

Methodological Answer:

- Conduct pH-solubility profiling to compare the free base and hydrochloride salt. The salt form typically enhances aqueous solubility (critical for in vivo studies) but may alter crystallinity.

- Powder X-ray diffraction (PXRD) and DSC analysis reveal polymorphic transitions that affect dissolution rates. indirectly notes that salt formation can stabilize hygroscopic compounds .

Q. What computational methods predict metabolic pathways for this compound?

Methodological Answer:

- Use in silico tools like MetaSite or GLORY to identify vulnerable sites for Phase I/II metabolism (e.g., oxidation at bridgehead carbons or glucuronidation of hydroxyl groups).

- Validate predictions with in vitro hepatocyte assays or microsomal stability studies. emphasizes linking computational predictions to empirical metabolic data to refine models .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for similar azabicyclo compounds: How to troubleshoot?

Methodological Answer:

- Re-examine reaction conditions: Trace moisture or oxygen can deactivate catalysts in cyclization steps. shows that yields drop significantly when reactions are not performed under inert atmospheres (e.g., Entry 13 vs. Entry 14) .

- Characterize by-products via LC-MS/MS to identify competing pathways (e.g., dimerization or ring-opening).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.